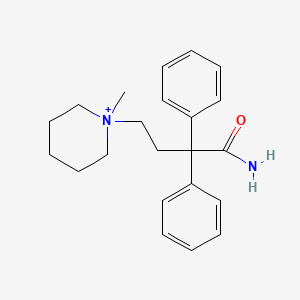
Fenpiverinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
フェンピベリニウムは、抗コリン作用と抗けいれん作用を有する化合物です。平滑筋のけいれんや疼痛の治療に、他の薬剤との併用で広く用いられています。フェンピベリニウムは、東欧やインドで市販されており、ピトフェノン塩酸塩との併用で、ニメスリドまたはメタミゾールとの併用で販売されることが多いです .
準備方法
合成ルートと反応条件
フェンピベリニウム臭化物は、フェンピベリニウム臭化物のカルボニル基と2,4-ジニトロフェニルヒドラジン (DNPH) のNH2基との縮合反応によって合成できます。この反応により、瞬時に黄色の生成物が生成され、分光光度法で検出できます .
工業生産方法
フェンピベリニウム臭化物の工業生産方法では、高性能液体クロマトグラフィー (HPLC) を用いて、製剤中のフェンピベリニウム、ピトフェノン、ジクロフェナクを正確に分析します .
化学反応の分析
反応の種類
フェンピベリニウムは、次のような様々な化学反応を起こします。
酸化: フェンピベリニウムは、特定の条件下で酸化されることがあります。
還元: フェンピベリニウムに対して還元反応を行うことで、化学構造を改変することができます。
置換: フェンピベリニウムを含む置換反応によって、様々な誘導体が生成されます。
一般的な試薬と条件
フェンピベリニウムを含む反応で一般的に使用される試薬としては、縮合反応用の2,4-ジニトロフェニルヒドラジン (DNPH) があります .
生成される主な生成物
フェンピベリニウムの反応から生成される主な生成物としては、様々な誘導体が含まれ、様々な治療目的で使用されます。
科学研究への応用
フェンピベリニウムは、次のような科学研究への応用があります。
化学: 様々な化学化合物や誘導体の合成に使用されます。
生物学: 平滑筋のけいれんに対する効果と、抗コリン作用について研究されています。
科学的研究の応用
Chemical Applications
Fenpiverinium is utilized in the synthesis of various chemical compounds and derivatives. Its ability to act as an anticholinergic agent makes it valuable in the formulation of pharmaceuticals.
The biological significance of this compound lies in its effects on smooth muscle spasms. It has been studied for its efficacy in treating conditions characterized by muscle spasms, such as gastrointestinal disorders.
Medical Applications
This compound is often combined with other drugs to enhance therapeutic effects. For instance, in a clinical study comparing the efficacy of this compound combined with analgesics for treating biliary and ureteric colic, it was found to be superior to other combinations like Analgin + Pitofenone + this compound .
Case Study: Efficacy in Colic Treatment
In a double-blind study involving 200 patients suffering from biliary, ureteric, and intestinal colic, the combination of Diclofenac + Pitofenone + this compound (Manyana) demonstrated superior pain relief compared to Baralgan (Analgin + Pitofenone + this compound). Both treatments were well tolerated without significant side effects .
Industrial Applications
This compound is utilized in the pharmaceutical industry for quality control purposes, including High-Performance Liquid Chromatography (HPLC) analysis to ensure the purity and dosage accuracy of pharmaceutical products .
Research Findings
Recent studies have explored the synergistic effects of this compound when combined with non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Nimesulide. These combinations have shown enhanced antispasmodic effects compared to individual components .
Table 2: Synergistic Effects with NSAIDs
| Combination | Observed Effect |
|---|---|
| Diclofenac + this compound | Enhanced antispasmodic action |
| Nimesulide + this compound | Improved pain relief |
作用機序
フェンピベリニウムは、抗コリン作用を有する薬剤として作用します。ムスカリン受容体に対するアセチルコリンの作用を阻害し、平滑筋のけいれんを軽減します。作用の標的となる分子としては、消化管やその他の平滑筋にあるムスカリン受容体があります .
類似化合物との比較
生物活性
Fenpiverinium, specifically in its bromide form, is a quaternary ammonium compound primarily recognized for its anticholinergic properties. This article delves into its biological activity, focusing on its pharmacological effects, clinical applications, and relevant research findings.
This compound acts as an anticholinergic agent , which means it inhibits the action of acetylcholine at muscarinic receptors. This inhibition leads to a reduction in smooth muscle contractions, making it particularly effective in treating conditions associated with spasms, such as:
- Irritable Bowel Syndrome (IBS)
- Gastrointestinal disorders
The blocking of acetylcholine results in decreased gastrointestinal motility and secretion, providing symptomatic relief for patients suffering from these conditions.
Pharmacokinetics
Recent studies have examined the pharmacokinetic profile of this compound. A clinical study evaluated the pharmacokinetic parameters of this compound in combination with other active substances. The results indicated:
| Active Substance | AUC0–t (ng·h/ml) | Cmax (ng/ml) |
|---|---|---|
| This compound | 0.192 ± 0.060 | 0.017 ± 0.008 |
| Pitofenone | 0.633 ± 0.242 | 0.236 ± 0.084 |
| Ketorolac | 3490.3 ± 884.0 | 1102.4 ± 236.6 |
These findings suggest that this compound has a relatively low systemic exposure compared to other compounds in the study, indicating a need for careful dosing and consideration of its therapeutic window .
Clinical Applications and Case Studies
This compound has been utilized in various clinical settings, particularly for managing gastrointestinal conditions and as part of combination therapies for pain management.
Case Study: Use in Pain Management
In a documented case, a patient with severe pain and spasms was treated with a regimen that included this compound bromide (1 tablet of 0.1 mg three times daily). The treatment aimed to alleviate symptoms associated with acute pain following viral infection complications that led to thrombotic events . This highlights this compound's role not only in gastrointestinal disorders but also in broader pain management contexts.
Comparative Efficacy
Comparative studies have investigated the efficacy of this compound against other spasmolytic agents. For instance, one study assessed its effectiveness alongside pitofenone and diclofenac sodium in inhibiting acetylcholine-induced contractions in rat colon tissues:
| Compound | Inhibition Percentage (%) at 100 ng/ml |
|---|---|
| This compound Bromide | Data indicates significant inhibition |
| Pitofenone | Data indicates significant inhibition |
| Diclofenac Sodium | Showed synergistic effects with both agents |
The results suggested that this compound exhibits potent spasmolytic activity, particularly when used in conjunction with other analgesics .
特性
CAS番号 |
258329-46-3 |
|---|---|
分子式 |
C22H29N2O+ |
分子量 |
337.5 g/mol |
IUPAC名 |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25)/p+1 |
InChIキー |
QDIYJDPBMZUZEH-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
正規SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Key on ui other cas no. |
258329-46-3 |
同義語 |
1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide fenpipramide methobromide fenpiverinium fenpiverinium bromide Resantin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















